![molecular formula C17H11FN4S B2517767 3-(2-氟苯基)-6-[(E)-2-苯基乙烯基]-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑 CAS No. 874464-01-4](/img/structure/B2517767.png)

3-(2-氟苯基)-6-[(E)-2-苯基乙烯基]-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

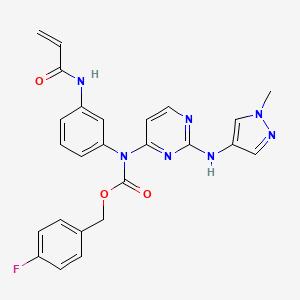

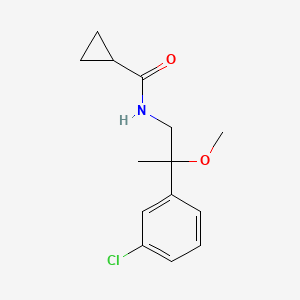

The compound "3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" is a fluorinated triazolothiadiazole derivative. These compounds are of significant interest due to their potential pharmacological properties, including anticancer and antimicrobial activities. The presence of fluorine atoms in the molecular structure often enhances the biological activity of these compounds due to the unique properties of fluorine, such as its electronegativity and small size .

Synthesis Analysis

The synthesis of fluorinated triazolothiadiazoles typically involves the condensation of amino-triazole-thiols with fluorinated aromatic acids. Phosphoryl chloride has been used as a cyclizing agent to achieve efficient synthesis of these compounds . The process yields a variety of derivatives with different substituents, which can be further screened for their biological activities .

Molecular Structure Analysis

The molecular structure of triazolothiadiazoles is characterized by the presence of multiple heterocyclic rings, including a triazole and a thiadiazole ring. The fluorophenyl group contributes to the overall molecular geometry and electronic distribution, which can influence the compound's interaction with biological targets. Single-crystal X-ray diffraction has been used to determine the crystal structure of similar compounds, revealing the dihedral angles between the rings and providing insight into the conformational preferences of these molecules .

Chemical Reactions Analysis

Triazolothiadiazoles can participate in various chemical reactions due to their reactive sites, such as the amino group and the thiadiazole moiety. These sites allow for further functionalization and the formation of diverse derivatives with potential for increased biological activity. The reactivity of these compounds can be exploited to synthesize novel molecules with specific pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolothiadiazoles, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the rings. The introduction of a fluorine atom can significantly alter these properties, potentially leading to improved pharmacokinetic profiles. Spectroscopic techniques, including IR, NMR, and mass spectrometry, are commonly used to characterize these compounds and confirm their structures .

Relevant Case Studies

Several studies have evaluated the anticancer activity of fluorinated triazolothiadiazoles. For instance, compounds with moderate to good antiproliferative potency against various cancer cell lines have been identified, with some derivatives showing higher activity than others . Additionally, antimicrobial activities have been reported, with certain derivatives exhibiting interesting antibacterial activity against pathogens like Staphylococcus aureus . The potential anti-tumor properties of these compounds have been investigated, with some showing inhibitory effects on the growth of a wide range of cancer cell lines . Furthermore, the inhibitory activity of these compounds against enzymes like E. coli methionine aminopeptidase has been studied, revealing significant inhibitory activity for some derivatives .

科学研究应用

- 应用: 研究人员使用该化合物合成了基于四嗪的含能材料。例如,化合物 5 表现出对外部刺激的优异不敏感性,其计算的爆轰性能与二级炸药基准 CL-20 相当。另一种化合物 10 优于现有的耐热炸药。 这些材料在国防和工业应用中得到应用 .

- 应用: 一锅法合成方法可以得到功能化的噻唑并[3,2-b][1,2,4]三唑、三唑并[1,5-a]嘧啶和三唑并[3,4-b][1,3,4]噻二嗪。 这些衍生物可以探索其生物活性,如抗菌或抗肿瘤特性 .

- 应用: 由 2-肼基吡啶和取代芳香醛进行温和的一锅法合成,可以得到这些化合物。 其官能团耐受性和原子经济性使其在药物发现和材料科学方面具有用途 .

含能材料

功能化噻唑衍生物

[1,2,4]三唑并[4,3-a]吡啶

未来方向

The future directions for research on “3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” could include further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it may be worthwhile to investigate its potential as a pharmaceutical agent .

属性

IUPAC Name |

3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN4S/c18-14-9-5-4-8-13(14)16-19-20-17-22(16)21-15(23-17)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBPFGPYASNSKL-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2517687.png)

![cyclobutyl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2517691.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2517694.png)

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2517700.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2517702.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2517704.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2517705.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2517706.png)